molecular formula C28H35NO6 B14148240 5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate CAS No. 1396966-84-9

5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate

Cat. No.: B14148240
CAS No.: 1396966-84-9
M. Wt: 481.6 g/mol
InChI Key: SENKPQUFLYUIDB-UHFFFAOYSA-N
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Description

5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate is a chemical compound known for its role in peptide synthesis. It is often used as a protecting group for amino acids, particularly in the synthesis of peptides and proteins. This compound is characterized by its high purity and stability, making it a valuable reagent in various chemical and biological research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate typically involves the protection of the amino group of glutamic acid The process begins with the reaction of glutamic acid with tert-butyl chloroformate to form the tert-butyl esterThe reaction conditions often include the use of organic solvents such as methanol and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize impurities and maximize yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and various intermediate compounds used in further synthesis .

Scientific Research Applications

5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of 5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate involves the protection of amino groups during peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The tert-butyl group protects the carboxyl group, ensuring the stability of the compound during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-tert-butyl 1-(9H-fluoren-9-ylmethyl) N-(tert-butoxycarbonyl)glutamate is unique due to its specific combination of protecting groups, which provide both stability and selectivity in peptide synthesis. Its high purity and stability make it a preferred choice in various research and industrial applications .

Properties

CAS No.

1396966-84-9

Molecular Formula

C28H35NO6

Molecular Weight

481.6 g/mol

IUPAC Name

5-O-tert-butyl 1-O-(9H-fluoren-9-ylmethyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

InChI

InChI=1S/C28H35NO6/c1-27(2,3)34-24(30)16-15-23(29-26(32)35-28(4,5)6)25(31)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,15-17H2,1-6H3,(H,29,32)

InChI Key

SENKPQUFLYUIDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C

Origin of Product

United States

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